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Cat. No.: B039352

Get Quote

Welcome to the technical support center for Isomalt applications. This guide is designed for

researchers, scientists, and drug development professionals who utilize Isomalt in their

experimental formulations and processes. As a sugar alcohol derived from sucrose, Isomalt is

prized for its stability, low hygroscopicity, and resistance to crystallization.[1][2] However, under

certain conditions, unwanted crystallization can occur, compromising the quality and

performance of your final product.[3]

This document provides in-depth, evidence-based answers to common questions and

troubleshooting scenarios to help you maintain Isomalt in its desired amorphous, glassy state.

Frequently Asked Questions (FAQs)
Q1: What is Isomalt and why is it resistant to crystallization?
Isomalt is a disaccharide alcohol, an equimolar mixture of two stereoisomers: 1-O-α-D-

glucopyranosyl-D-mannitol (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS).[4] It is

produced from sucrose in a two-step enzymatic and hydrogenation process.[5]
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Its inherent resistance to crystallization stems from this isomeric mixture. The structural

differences between GPM and GPS disrupt the formation of a uniform, ordered crystal lattice,

which is a prerequisite for crystallization.[6] This molecular irregularity, combined with its good

thermal and chemical stability, makes it prefer an amorphous or "glassy" state upon cooling

from a melt.[7][8]

Q2: My Isomalt solution is turning cloudy during heating. What's
happening?
Cloudiness or a bubbly appearance during heating is often a precursor to crystallization or a

result of trapped air or impurities.[1]

Causality: Undissolved Isomalt particles or external contaminants (like dust) can act as

nucleation sites.[9][10] When the solution is heated, these sites provide a template for sugar

molecules to align and form crystals. Vigorous stirring can also introduce air bubbles that

may get trapped, causing cloudiness.[1]

Preventative Measures:

Use Pure Ingredients: Always start with high-quality Isomalt and distilled or deionized

water to minimize impurities.[11][12] Tap water can contain minerals that may promote

crystallization.[9]

Ensure Complete Dissolution: Heat the solution gradually and ensure all Isomalt granules

are fully dissolved before bringing it to a rolling boil.[13] Any undissolved crystals can seed

recrystallization.

Gentle Agitation: Stir gently only until the solution begins to boil to avoid introducing

excess air. After it boils, stop stirring.[14] If needed, swirl the pan gently to ensure even

heating.[13]

Q3: I've prepared a clear Isomalt solution, but it crystallized upon
cooling. Why did this happen and how can I prevent it?
Crystallization upon cooling is a common issue driven by factors like solution concentration,

cooling rate, and the presence of nucleation sites. The primary goal is to bypass the

crystallization window and achieve a stable, amorphous glass state.
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Key Influencing Factors:

Temperature Control: Isomalt needs to be heated to a sufficiently high temperature

(typically 160-170°C or 320-340°F) to ensure all crystal memory is erased.[1]

Underheating can leave residual crystal structures that seed new growth.

Cooling Rate: A rapid cooling rate is crucial. Slow cooling allows molecules more time to

arrange themselves into an ordered crystal lattice.[15] Conversely, rapid cooling "freezes"

the molecules in a disordered, amorphous state, forming a glass.[16]

Interfering Agents: The addition of other molecules can physically hinder the alignment of

Isomalt molecules.[6][17]

Troubleshooting Guides & Protocols
Scenario 1: Spontaneous Crystallization During Cooling
Problem: Your heated, clear Isomalt solution rapidly forms crystals as it cools, resulting in a

grainy, opaque solid instead of a clear, glassy one.

Root Cause Analysis: This is typically due to an insufficient final temperature, a cooling rate

that is too slow, or the introduction of contaminants that act as nucleation seeds.

Workflow for Preventing Crystallization:
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Caption: Workflow for preparing a stable amorphous Isomalt solution.
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Protocol 1: Preparation of a Stable Amorphous Isomalt Solid
Objective: To create a clear, non-crystalline Isomalt solid by carefully controlling heating and

cooling parameters.

Materials:

Isomalt (pharmaceutical or food grade)

Distilled water

Heavy-bottomed stainless-steel pot[14]

Digital candy thermometer[1]

Silicone mat or desired molds[1]

Cold water bath (a sink or larger basin filled with cold water)

Procedure:

Preparation: Ensure all equipment is scrupulously clean to prevent seeding from impurities.

[9][13]

Dissolution: Place the desired amount of Isomalt into the pot. Add a minimal amount of

distilled water, just enough to achieve the consistency of wet sand.[14] This helps with even

heat distribution initially.

Heating: Place the pot on medium-high heat. Stir gently with a clean utensil only until the

mixture comes to a boil to ensure all crystals are dissolved.[14]

Boiling: Once boiling, stop stirring. Insert the candy thermometer. Allow the solution to boil

until it reaches the target temperature of 165°C (329°F). This high temperature is critical for

erasing all crystal memory.

Arrest Cooking: Immediately plunge the base of the pot into the cold water bath for about 10-

15 seconds to halt the cooking process.[14] Listen for the hissing to stop. This initiates the

rapid cooling phase.
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Casting: Remove the pot from the water bath. Allow any bubbles to subside for a moment,

then pour the molten Isomalt onto the silicone mat or into molds.

Solidification: Let the Isomalt cool completely at room temperature in a low-humidity

environment. The result should be a hard, transparent, glass-like solid.

Scenario 2: Long-Term Instability and Recrystallization During
Storage
Problem: Your amorphous Isomalt product, which was initially clear and stable, becomes sticky

or crystallizes over time.

Root Cause Analysis: This is almost always due to moisture absorption. Isomalt, while having

low hygroscopicity compared to sucrose, will still absorb atmospheric moisture, especially at

high relative humidity (RH).[1][3] This absorbed water acts as a plasticizer, increasing

molecular mobility and allowing the molecules to rearrange into a more stable crystalline state.

[18]

Key Parameters for Long-Term Stability:

Parameter Recommended Condition Rationale

Storage Humidity
Below 60% Relative Humidity

(RH)

Minimizes water absorption,

which is the primary driver of

recrystallization in the

amorphous state.[3][18]

Storage Temperature
Room Temperature (Cool, Dry

Place)

Avoid temperature fluctuations.

Do not refrigerate or freeze, as

this can introduce

condensation upon removal.

[14]

Packaging
Airtight Container with

Desiccant

Prevents ambient moisture

from reaching the Isomalt.

Silica gel packets are highly

effective.[19]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.tannov.com/marbella-cake-boutique-blog/isomalt-in-the-baking-industry-a-crystal-clear-advantage
https://www.researchgate.net/publication/286848761_Crystallization_and_glass_transition_of_candies_from_isomalt
https://pubmed.ncbi.nlm.nih.gov/11879750/
https://www.researchgate.net/publication/286848761_Crystallization_and_glass_transition_of_candies_from_isomalt
https://pubmed.ncbi.nlm.nih.gov/11879750/
https://www.cabfoods.co.za/the-ins-and-outs-of-isomalt/
https://www.cakecentral.com/forum/t/722620/isomalt-too-sticky
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039352?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Using Interfering Agents to Enhance Stability
Objective: To increase the resistance of an Isomalt solution to crystallization, particularly for

applications requiring higher water content or extended stability.

Background: Interfering agents are substances that disrupt the crystallization process.[17] They

work by getting in the way of Isomalt molecules, making it physically more difficult for them to

align into a crystal lattice.[6] For Isomalt, other polyols or acids can be effective.

Procedure:

Follow Steps 1 and 2 from Protocol 1.

Add Interfering Agent: Before heating, add the chosen interfering agent to the Isomalt-water

slurry.

Option A (Acid): Add a small amount of cream of tartar or citric acid. A typical starting ratio

is 1/8 teaspoon per cup of Isomalt. Acids work by hydrolyzing some of the disaccharides

into monosaccharides, which are more soluble and interfere with lattice formation.[9][17]

Option B (Polyol): Introduce another sugar alcohol like sorbitol or a glucose syrup. While

effective, note that this will alter the physicochemical properties of the final solid.[20]

Research suggests that adding high molecular weight compounds can sometimes

accelerate water absorption, so this must be carefully validated.[3][20]

Proceed with Steps 3-7 from Protocol 1. The final product will have a higher intrinsic

resistance to crystallization.

Logical Relationship of Crystallization Factors:
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Caption: Key factors promoting the formation of a stable Isomalt glass.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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